![molecular formula C19H36O2Sn B14172886 Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane CAS No. 922174-73-0](/img/structure/B14172886.png)
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is an organotin compound that features a tin atom bonded to three butyl groups and a [(cyclopent-2-en-1-yl)acetyl]oxy group Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane typically involves the reaction of tributyltin hydride with [(cyclopent-2-en-1-yl)acetyl] chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+[(cyclopent-2-en-1-yl)acetyl]Cl→Bu3SnOCOCH2C5H7
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The butyl groups or the [(cyclopent-2-en-1-yl)acetyl]oxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is used as a reagent in organic synthesis. It can participate in Stille coupling reactions, which are valuable for forming carbon-carbon bonds.
Biology
In biological research, organotin compounds have been studied for their potential as antifouling agents and biocides. The unique structure of this compound may offer specific interactions with biological molecules.
Medicine
Industry
In industry, this compound can be used in the production of polymers and as a catalyst in various chemical processes. Its ability to facilitate specific reactions makes it valuable in material science and manufacturing.
Mécanisme D'action
The mechanism by which Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane exerts its effects involves the interaction of the tin center with various molecular targets. The [(cyclopent-2-en-1-yl)acetyl]oxy group can participate in coordination with other molecules, influencing the reactivity and stability of the compound. The pathways involved may include electron transfer, coordination chemistry, and covalent bonding with substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(1-cyclopenten-1-yl)stannane
- Tributyl(1-ethoxyvinyl)stannane
Uniqueness
Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is unique due to the presence of the [(cyclopent-2-en-1-yl)acetyl]oxy group, which imparts specific reactivity and potential applications that are distinct from other organotin compounds. This structural feature allows for unique interactions and reactions that are not observed with simpler organotin compounds.
Conclusion
This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable reagent and catalyst in various scientific and industrial processes
Propriétés
Numéro CAS |
922174-73-0 |
|---|---|
Formule moléculaire |
C19H36O2Sn |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
tributylstannyl 2-cyclopent-2-en-1-ylacetate |
InChI |
InChI=1S/C7H10O2.3C4H9.Sn/c8-7(9)5-6-3-1-2-4-6;3*1-3-4-2;/h1,3,6H,2,4-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
WQKUFBRVQIGDRM-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)CC1CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


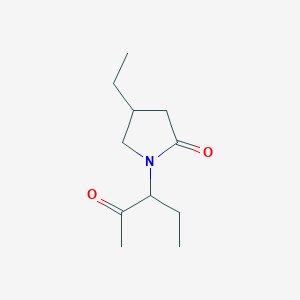
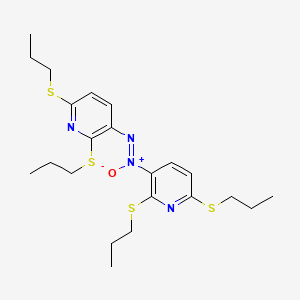
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
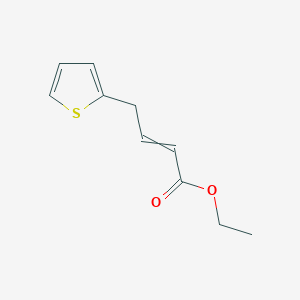
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
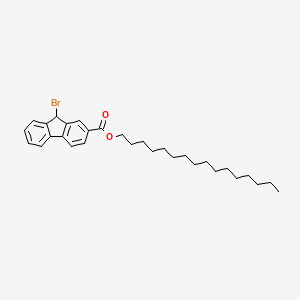
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
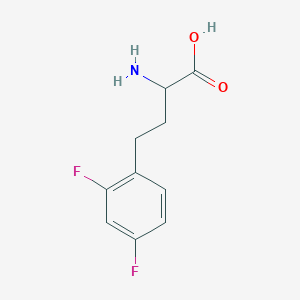
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
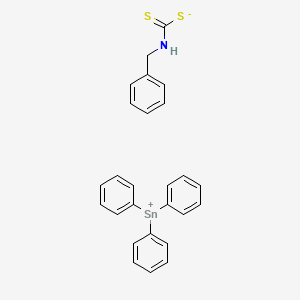

![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

